Diglycidyl ether
Description
Historical Context and Evolution of Diglycidyl Ether Chemistry
The study of diglycidyl ethers is intrinsically linked to the development of epoxy resins, which rose to prominence in the late 1940s. researchgate.net These resins are known for their strong adhesion, limited curing-related contraction, and excellent resistance to heat, chemicals, and solvents, making them suitable for a wide array of applications, including coatings and adhesives. googleapis.com Glycidyl (B131873) ethers, characterized by their reactive oxirane rings, serve as fundamental components in these resin systems. researchgate.netacs.org The initial development in this field was largely centered on reacting alcohols and epihalohydrins in the presence of Lewis acid catalysts like tin(IV) tetrachloride and boron trifluoride to produce glycidyl ethers. google.com
The evolution of this compound chemistry has been driven by the need to enhance the properties of epoxy resins. googleapis.com Early research focused on common diepoxides like Bisphenol A this compound (DGEBA), which remains a prevalent monomer in the most widely used epoxy resins. nih.govnih.gov However, the inherent brittleness of standard epoxy resins spurred investigations into modifiers and reactive diluents to improve characteristics such as flexibility and toughness. googleapis.com This led to the synthesis and study of a variety of aliphatic and aromatic diglycidyl ethers. googleapis.comnagase.com
Throughout the latter half of the 20th century, research expanded to include a broader range of diols and polyols for producing diglycidyl ethers, such as 1,6-hexanediol (B165255) and neopentyl glycol. googleapis.com The process typically involves the reaction of an alcohol with an epihalohydrin, followed by dehydrohalogenation with an alkali metal hydroxide (B78521). google.com A significant focus of research has been on understanding the curing kinetics and the reaction mechanisms between the epoxy groups and various curing agents, such as amines. researchgate.netornl.gov Studies have delved into the complexities of these reactions, including the influence of different catalysts and reaction conditions on the final properties of the cured polymer network. researchgate.netornl.gov The investigation into isomers of compounds like this compound of bisphenol F (DGEBF) further highlights the detailed evolution of this chemical field. nih.gov
Significance and Contemporary Relevance of Academic Research on this compound Systems
Academic research on this compound systems remains highly significant due to their indispensable role in creating high-performance materials for advanced technologies. openpr.comopenpr.com The contemporary relevance of this research is underscored by the continuous demand for materials with tailored properties for sectors such as aerospace, automotive (particularly electric vehicles), electronics, and construction. openpr.com Diglycidyl ethers are crucial as building blocks for epoxy resins, which are used in high-performance coatings, adhesives, and composites. openpr.com
Current research is multifaceted, addressing several key areas. One major thrust is the development of sustainable and bio-based diglycidyl ethers to meet increasing environmental regulations and demand for "green" alternatives. openpr.com For instance, research has explored the use of renewable feedstocks like xylitol (B92547) to prepare bio-based hyperbranched epoxy polymers. researchgate.net Another significant area of investigation is the synthesis of novel diglycidyl ethers with unique functionalities. Researchers have successfully synthesized new liquid crystalline diglycidyl ethers with Schiff base groups, which exhibit desirable thermal stability and have potential applications in optoelectronic devices. researchgate.net
Furthermore, academic studies are crucial for understanding the structure-property relationships in these systems. Research on analogues of this compound of bisphenol F (DGEBF) aims to create novel epoxy systems with reduced health hazards by identifying the structural features responsible for certain effects. nih.gov Kinetic studies, often employing methods like Differential Scanning Calorimetry (DSC), continue to provide fundamental insights into the curing process, which is essential for optimizing manufacturing and material performance. researchgate.netresearchgate.net The use of diglycidyl ethers extends into biomedical applications as well, where they are used as cross-linkers in hydrogels for tissue engineering. taylorandfrancis.com This diverse range of applications, from industrial coatings to advanced biomaterials, ensures that research into this compound chemistry will remain a vibrant and critical field. openpr.comtaylorandfrancis.com
Research Data on Diglycidyl Ethers
The following tables present curated data from research findings on various diglycidyl ethers, detailing their properties and the focus of related studies.
Table 1: Properties of Selected Diglycidyl Ethers
This table outlines the physical and chemical properties of several common diglycidyl ethers.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance/Odor | Boiling Point (°C) |
| This compound | 2,2′-[Oxybis(methylene)]bis(oxirane) | 2238-07-5 | C₆H₁₀O₃ | 130.143 | Colorless liquid, strong, irritating | 260 |
| Bisphenol A this compound (DGEBA) | 2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | 1675-54-3 | C₂₁H₂₄O₄ | 340.42 | - | - |
| Diethylene glycol this compound (DEGDGE) | 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | 4206-61-5 | C₁₀H₁₈O₅ | 218.249 | - | - |
| Resorcinol this compound | 1,3-Bis(glycidyloxy)benzene | 101-90-6 | C₁₂H₁₄O₄ | 222.24 | - | - |
| Polypropylene (B1209903) Glycol this compound | - | 26142-30-3 | Varies | Varies | - | - |
Data sourced from multiple references. nagase.comtaylorandfrancis.comwikipedia.orgwikipedia.org
Table 2: Summary of Recent Research Findings on this compound Systems
This table summarizes the objectives and key findings from various academic studies on this compound systems.
| Research Focus | This compound(s) Studied | Methodology | Key Findings | Reference(s) |
| Curing Kinetics | This compound of bisphenol-A (DGEBA) | Rheometric Analysis, Differential Scanning Calorimetry (DSC) | The crosslinking degree and reaction rate increased with the concentration of the tertiary amine initiator. The activation energy was determined to be approximately 42.9 kJ/mol. | researchgate.net |
| Development of Liquid Crystalline Materials | Novel diglycidyl ethers with Schiff base groups | Synthesis, FT-IR, NMR, DSC, Polarizing Optical Microscopy (POM) | New liquid crystalline diglycidyl ethers were successfully synthesized, some of which exhibited thermotropic liquid crystalline behavior, indicating potential for optoelectronic applications. | researchgate.net |
| Structure-Activity Relationship | Analogues of this compound of bisphenol F (DGEBF) | Cell Culture, In vivo tests (mice) | Allergenic effects were dependent on terminal epoxide groups, while cytotoxicity was influenced by other structural features as well. | nih.gov |
| Stability Analysis | Bisphenol A this compound (BADGE), Bisphenol F this compound (BFDGE) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI–MS/MS) | The stability of the analytes decreased with increasing water content in the solution. Lower storage temperatures reduced the rate of transformation. | nih.gov |
| Modification of Wood Adhesives | Glycidyl ether (GE) | Mechanical property testing, formaldehyde (B43269) content analysis | GE-modified urea-formaldehyde (UF) resins showed successful adhesive capacity and resulted in particleboard with low formaldehyde content. | researchgate.net |
| Hydrogel Construction | Poly(ethylene glycol) this compound | Cross-linking of Hyaluronic Acid (HA) | Hydrogels were constructed by cross-linking HA, with the potential to incorporate collagen to support cellular adhesion for tissue engineering. | taylorandfrancis.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1(5-3-8-5)7-2-6-4-9-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZLOYUZLJXAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3, Array | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29317-03-1 | |
| Record name | Poly(glycidyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4051871 | |
| Record name | 2,2'-(Oxybis(methylene))bisoxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diglycidyl ether is a colorless liquid with a pronounced irritating odor. Used as a reactive dilutent for epoxy resin , as a chemical intermediate, as a stabilizer of chlorinated organic compounds, and as a textile-treating agent. (EPA, 1998), Colorless liquid with a strong, irritating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, irritating odor. | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER (DGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/317 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diglycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
500 °F at 760 mmHg (EPA, 1998), 260 °C, at 100kPa: 260 °C, 500 °F | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER (DGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/317 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diglycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
147.2 °F (EPA, 1998), [ACGIH] 64 °C, 64 °C, 147 °F | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER (DGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/317 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diglycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.262 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.262 at 50 °C, SP GR: 1.12 at 20 °C/4 °C, Relative density (water = 1): 1.26, 1.12 | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER (DGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/317 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diglycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.5 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), 3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.5, 3.78 | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER (DGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/317 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.09 mmHg at 77 °F (EPA, 1998), 2.9 [mmHg], Vapor pressure, Pa at 25 °C: 12, 0.09 mmHg at 77 °F, (77 °F): 0.09 mmHg | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER (DGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/317 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diglycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
2238-07-5 | |
| Record name | DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′-[Oxybis(methylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2238-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002238075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIGLYCIDYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[oxybis(methylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Oxybis(methylene))bisoxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[oxybis(methylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,3-EPOXYPROPYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5933D775 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2,3-EPOXYPROPYL)ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER (DGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/317 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ether, bis(2,3-epoxypropyl) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KN23DBB0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthetic Pathways and Molecular Engineering of Diglycidyl Ether Derivatives
Conventional Synthesis Routes for Diglycidyl Ethers
The most common method for synthesizing diglycidyl ethers involves the reaction of a diol or bisphenol with an excess of epichlorohydrin (B41342), followed by dehydrochlorination. This process, known as O-alkylation or glycidylation, typically employs a basic catalyst.
Bisphenol A diglycidyl ether (DGEBA) is the most widely used epoxy resin, constituting over 75% of the epoxy resin market. researchgate.net Its synthesis is a cornerstone of the polymer industry. The primary method is the O-alkylation of bisphenol A (BPA) with epichlorohydrin (ECH). wikipedia.orgshowa-america.comocl-journal.org
The reaction proceeds in two main stages under alkaline conditions:
Coupling/Addition: A phenolic hydroxyl group of bisphenol A reacts with the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate. kpi.uagoogle.com
Dehydrochlorination: The chlorohydrin intermediate is then treated with a stoichiometric amount of a base, typically sodium hydroxide (B78521) (NaOH), to eliminate a molecule of hydrogen chloride (HCl) and form the desired glycidyl (B131873) ether (epoxide) ring. chemicalbook.comresearchgate.netgoogle.com
An excess of epichlorohydrin is used to favor the formation of the low molecular weight monomer and minimize the polymerization of the reactants into higher molecular weight oligomers. kpi.uachemicalbook.com The degree of polymerization (n) can be controlled by the epichlorohydrin to bisphenol A molar ratio; a higher ratio leads to a lower average molecular weight. wikipedia.orgchemicalbook.com For liquid epoxy resins, the average value of 'n' can be as low as 0 to 0.07. google.com
Table 1: Factors Affecting DGEBA Synthesis Yield
| Parameter | Effect on Yield | Optimal Condition Example | Source |
|---|---|---|---|
| Molar Ratio (ECH:BPA) | Increases then decreases | 10:1 | researchgate.net |
| NaOH Concentration | Increases then decreases | 30% (mass fraction) | researchgate.net |
| Reaction Temperature | Decreases with rising temperature | 75 °C | researchgate.net |
| Reaction Time | Increases then decreases | 170 min | researchgate.net |
Under optimized conditions, a DGEBA yield of 80.1% has been reported. researchgate.net The synthesis results in a mixture of the DGEBA monomer (n=0), as well as oligomers with n=1, 2, 3, and higher. researchgate.net
Bisphenol F this compound (DGEBF) is synthesized through a similar process to DGEBA, involving the reaction of bisphenol F (BPF) with epichlorohydrin. chemicalbook.comchemicalbook.comresearchgate.net BPF itself is produced from the reaction of phenol (B47542) and formaldehyde (B43269). researchgate.netnih.gov The resulting DGEBF resin is noted for its lower viscosity compared to DGEBA. researchgate.net
A significant aspect of DGEBF synthesis is the formation of three distinct regioisomers, which arise from the different positions of the methylene (B1212753) bridge connecting the two phenolic rings in the BPF precursor:
para-para (p,p)-DGEBF
para-ortho (p,o)-DGEBF
ortho-ortho (o,o)-DGEBF
The separation and synthesis of these individual isomers have been explored, with column chromatography allowing for the separation of the o,o-isomer from the p,p- and p,o- mixture. acs.org Optimized synthesis routes have achieved crude yields of 76% for p,p-DGEBF, 87% for p,o-DGEBF, and 86% for o,o-DGEBF. acs.org The presence and ratio of these isomers are often ignored or unreported but have an impact on the final network properties of the cured resin. acs.org
The fundamental reaction of a diphenol with epichlorohydrin can be extended to a wide variety of aromatic precursors to create specialty diglycidyl ethers with tailored properties.
Bisphenol S this compound (DGEDDS): This compound is synthesized by reacting 4,4'-dihydroxy diphenyl sulfone (bisphenol S) with epichlorohydrin. nih.gov The process is typically a two-step method involving an initial reaction catalyzed by a quaternary ammonium (B1175870) salt or triphenylphosphine (B44618), followed by ring-closing dehydrochlorination with an alkali metal hydroxide like potassium hydroxide or sodium hydroxide. google.com This method can achieve yields of 85-95%. google.com The introduction of the sulfone group into the backbone generally enhances the thermal resistance of the resulting epoxy resin. nih.gov
Schiff Base Diglycidyl Ethers: New liquid crystalline diglycidyl ethers have been synthesized from phenolic Schiff bases. nih.govresearchgate.net The process involves first synthesizing the Schiff base through condensation reactions of various diamines (e.g., o-dianisidine, o-tolidine) with p-hydroxybenzaldehyde or vanillin (B372448). nih.gov These phenolic precursors are then reacted with epichlorohydrin to yield the final this compound. nih.gov These materials are of interest for their potential use in optoelectronic devices and for applications requiring high thermal stability. researchgate.net
Hydrovanilloin this compound: As a renewable substitute for bisphenol A, hydrovanilloin has been used to prepare epoxy resins. researchgate.net Hydrovanilloin is first synthesized via the electrochemical dimerization of vanillin. It is then reacted as a disodium (B8443419) salt with epichlorohydrin in a 1:2 molar ratio in water at 80°C to yield a hydrovanilloin-diglycidyl ether phenoxy resin with an 87% yield. researchgate.net
Aliphatic diglycidyl ethers are commonly used as reactive diluents to reduce the viscosity of epoxy resin formulations. wikipedia.org Their synthesis follows the same core principles as aromatic ethers, involving the reaction of an aliphatic diol with epichlorohydrin.
1,4-Butanediol (B3395766) this compound (BDO-DGE): This ether is synthesized by the condensation of 1,4-butanediol with epichlorohydrin. wikipedia.orgchemicalbook.com The reaction is often catalyzed by a Lewis acid, such as tin difluoride or boron trifluoride-diethyl etherate, to first form the chlorohydrin ether. prepchem.comgoogle.com This is followed by a dehydrochlorination step using an aqueous solution of sodium hydroxide to form the epoxide rings. wikipedia.orgprepchem.comgoogle.com A patent describes a method using a boron trifluoride-diethyl ether catalyst that achieves a yield of over 99%. google.com Another approach uses phase-transfer catalysis with sodium hydroxide pellets and tetrabutylammonium (B224687) chloride, resulting in an 89% yield after purification. chemicalbook.com
Poly(ethylene glycol) this compound (PEG-DGE): This is prepared by reacting poly(ethylene glycol) (PEG) with epichlorohydrin. elsevierpure.comchembk.com The synthesis can be performed through addition reactions with multifunctional amines like diethylenetriamine (B155796) (DETA) or polyethylene (B3416737) imine (PEI). nih.govmdpi.com For instance, the ring-opening addition reaction of PEI and PEGDE in water at room temperature can yield network polymer gels. nih.govmdpi.com Another method involves using a catalyst such as triphenylphosphine in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com These materials are often used in the creation of hydrogels for biomedical applications. taylorandfrancis.com
Ethylene (B1197577) Glycol this compound: This compound has been synthesized using ethylene glycol and epichlorohydrin with a boron trifluoride ether complex as the catalyst and sodium hydroxide as the ring-closing agent. researchgate.net Studies have identified preferable synthesis conditions, including a specific catalyst concentration and reactant molar ratios, to optimize the reaction. researchgate.net
Innovations in Synthetic Methodologies and Catalysis (e.g., solvent-free approaches)
Innovations in the synthesis of diglycidyl ethers have focused on improving efficiency, selectivity, and environmental friendliness. Key developments include the use of phase-transfer catalysis and solvent-free reaction conditions.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reacting immiscible reactants, such as an aqueous solution of sodium hydroxide and an organic phase containing the alcohol and epichlorohydrin. youtube.com A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetraethylammonium (B1195904) bromide, facilitates the transfer of the hydroxide or alkoxide ion from the aqueous or solid phase into the organic phase where the reaction occurs. youtube.comresearchgate.netphasetransfercatalysis.com This method can significantly increase reaction rates and yields. researchgate.net
Solvent-Free Synthesis: A significant advancement is the development of solvent-free, or solid-liquid, PTC methods. researchgate.netchalmers.se In this approach, a fatty alcohol and epichlorohydrin are reacted in the presence of a solid base (e.g., sodium hydroxide pellets) and a phase-transfer catalyst, without the use of water or other organic solvents. researchgate.netchalmers.se The excess epichlorohydrin often serves as the organic phase. phasetransfercatalysis.com This methodology offers several advantages:
Simplified Purification: The solid by-product (sodium chloride) can be easily removed by filtration. researchgate.net
Reduced Waste: It eliminates the need for large volumes of organic solvents, making the process greener. chalmers.se
Increased Yields: High yields, such as 92.0% for octylglycidyl ether and 91.7% for octadecylglycidyl ether, have been achieved. researchgate.net
Catalyst systems based on divalent tin halides have also been shown to improve the selectivity of the reaction between alcohols and epihalohydrins, leading to glycidyl ethers with lower chlorine content and higher epoxy values compared to reactions catalyzed by traditional Lewis acids like tin tetrachloride. google.com
Table 2: Comparison of Synthetic Approaches for Glycidyl Ethers
| Method | Catalyst | Solvent | Key Advantages | Source |
|---|---|---|---|---|
| Conventional | NaOH | Water/Organic Solvent | Well-established industrial process | kpi.ua |
| Liquid-Liquid PTC | Quaternary Ammonium Salt | Organic Solvent + Water | Increased reaction rate | researchgate.netthieme-connect.com |
| Solvent-Free PTC | Quaternary Ammonium Salt | None (excess ECH acts as medium) | High yield, easy filtration, reduced waste | researchgate.netphasetransfercatalysis.comchalmers.se |
| Lewis Acid Catalysis | Tin Difluoride (SnF₂) | Xylene/Isobutyl methyl ketone | High selectivity, low chlorine content | prepchem.comgoogle.com |
Rational Molecular Design of this compound Precursors
The properties of diglycidyl ethers and the resulting cross-linked polymers are directly dictated by the chemical structure of the precursor molecules. Rational molecular design involves the deliberate synthesis of specific diol or bisphenol precursors to impart desired characteristics such as enhanced thermal stability, liquid crystallinity, or bio-based origins.
For example, replacing the flexible isopropylidene bridge of bisphenol A with the rigid sulfone group in bisphenol S leads to the synthesis of DGEDDS. nih.gov The strong polar sulfone group enhances the heat resistance of the final epoxy material. nih.gov
Another area of active research is the design of precursors that can induce liquid crystalline behavior. By synthesizing phenolic Schiff bases with rigid, linear structures and then converting them into diglycidyl ethers, researchers have created monomers that exhibit nematic mesophases. nih.govresearchgate.net This molecular ordering in the monomer state can translate to highly oriented polymer networks upon curing, leading to materials with unique anisotropic properties suitable for advanced applications like optoelectronics. researchgate.net
There is also a significant drive to develop diglycidyl ethers from renewable resources as substitutes for BPA-based systems. enscm.fr For instance, hydrovanilloin, derived from vanillin, has been used as a bio-based bisphenol alternative for epoxy resin synthesis. researchgate.net Similarly, isosorbide (B1672297), a sugar-derived compound, has been used to prepare isosorbide this compound as a potential replacement for DGEBA. phasetransfercatalysis.com This approach involves designing synthetic pathways, such as allylation followed by epoxidation, to convert bio-based platform chemicals into viable epoxy precursors. enscm.fr
Polymerization Kinetics and Network Formation Mechanisms in Diglycidyl Ether Systems
Investigation of Curing Reaction Kinetics
The rate at which a diglycidyl ether system cures is paramount in determining processing parameters and the ultimate performance of the thermoset. The kinetics of these reactions are influenced by the chemical pathways of polymerization, the nature of the curing agent, and the presence of catalysts.
The most prevalent curing reaction for diglycidyl ethers involves their interaction with amine hardeners. This process is a nucleophilic addition reaction where the nitrogen of the amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening. dtic.milnetzsch.com The reaction proceeds in a stepwise manner. Initially, the primary amine, which has two active hydrogens, reacts with an epoxy group. This reaction forms a secondary amine and a hydroxyl group. mdpi.comnih.gov
The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group. This second step is fundamental to the formation of a cross-linked network. dtic.mil The hydroxyl groups generated in both steps can act as catalysts for subsequent epoxy-amine reactions, a phenomenon known as autocatalysis. mdpi.com The relative reactivity of the primary and secondary amines significantly impacts the initial stages of network formation. kpi.ua While primary amines are generally more reactive, factors such as steric hindrance and the electronic effects of the substituent groups can influence this reactivity ratio. dtic.milnetzsch.com
Cationic ring-opening polymerization (CROP) presents an alternative to amine-based curing and typically involves the use of initiators that generate a cationic species, such as a Brønsted or Lewis acid. mdpi.comnih.gov This polymerization can proceed through two primary mechanisms: the Activated Monomer (AM) mechanism and the Active Chain End (ACE) mechanism. acs.org
In the Active Chain End (ACE) mechanism, the initiator protonates an epoxy group, creating a tertiary oxonium ion at the end of a growing polymer chain. This active chain end then propagates by attacking another monomer molecule. researchgate.net This mechanism is common in the polymerization of cyclic ethers like tetrahydrofuran. researchgate.net
Conversely, the Activated Monomer (AM) mechanism involves the reversible protonation of a monomer molecule. The growing polymer chain, which is typically hydroxyl-terminated and not ionic, then attacks this activated, protonated monomer. researchgate.net The prevalence of one mechanism over the other is influenced by factors such as the basicity of the monomer and the presence of protic species like alcohols or water in the system. acs.orgresearchgate.net In some systems, both the AM and ACE mechanisms can coexist. acs.org
Anhydride curing agents are also widely used and react with the epoxy ring in a process that is often initiated by a catalyst or an active hydrogen-containing compound. The resulting reaction forms an ester linkage and a carboxylic acid, which can then react with another epoxy group.
The stoichiometry of the epoxy-to-curing agent ratio is another critical factor. An excess of either the epoxy resin or the amine hardener can alter the reaction kinetics and the final network structure. polymerinnovationblog.com For example, an amine-rich system can accelerate the curing process. polymerinnovationblog.com
To quantitatively describe the curing process, various kinetic models have been developed and applied to this compound systems. These models are essential for predicting the extent of cure as a function of time and temperature.
n-th Order Model : This is one of the simpler kinetic models and assumes that the reaction rate is proportional to the concentration of the reactants raised to a certain power, the order of the reaction (n). nist.gov The equation is given by: dα/dt = k(1-α)ⁿ where α is the degree of cure, t is time, and k is the rate constant. nist.gov This model often applies well to the initial stages of curing. polymerinnovationblog.com
Autocatalytic Model : Given that the hydroxyl groups generated during the epoxy-amine reaction can catalyze further reactions, autocatalytic models are frequently employed. mdpi.com The Kamal model is a widely used autocatalytic equation: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ Here, k₁ represents the rate constant for the non-catalytic reaction, while k₂ is the rate constant for the autocatalytic pathway. nist.govnih.gov The exponents m and n are the reaction orders. nih.gov This model can accurately describe the sigmoidal reaction rate profile often observed in epoxy curing. netzsch.com
Isoconversional Methods : These "model-free" approaches, such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, are used to determine the activation energy (Ea) as a function of the degree of conversion. mdpi.commdpi.com By analyzing data from experiments at different heating rates (e.g., from Differential Scanning Calorimetry - DSC), these methods provide insight into the complexity of the curing process without assuming a specific reaction model. mdpi.comresearchgate.net A changing activation energy with conversion often indicates a multi-step reaction mechanism. researchgate.net
Below is a table summarizing kinetic parameters for a this compound of Bisphenol A (DGEBA) system cured with different agents, as determined by various modeling approaches.
| Curing Agent/System | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reaction Order (n/m) | Source |
| 4,4'-Diaminodiphenylsulfone (DDS) | Kissinger | 69.7 (initial stage) | - | - | rsc.org |
| 4,4'-Diaminodiphenylsulfone (DDS) | Kissinger | 88.7 (second stage) | - | - | rsc.org |
| Imide-amines/DDS mixture | Dynamic DSC | Varies with mixture ratio | - | - | akjournals.com |
| Nadic Methyl Anhydride/Dicyandiamide | Isothermal (Master Curve) | 89.3 | 1.2 x 10⁹ s⁻¹ | ~3 | researchgate.net |
| Nadic Methyl Anhydride/Dicyandiamide | Dynamic (Kissinger) | 85.32 | 3.35 x 10⁸ s⁻¹ | - | researchgate.net |
| Nadic Methyl Anhydride/Dicyandiamide | Dynamic (Ozawa) | 88.02 | 7.4 x 10⁸ s⁻¹ | - | researchgate.net |
Elucidation of Network Development and Crosslink Density Evolution during Polymerization
The development of the three-dimensional network in a this compound system is a dynamic process that dictates the material's mechanical and thermal properties. The process begins with the formation of linear chains and branched structures. dtic.mil As the reaction progresses, these structures interconnect, leading to a critical point known as the gel point . At this stage, a continuous network spans the entire system, and the material transitions from a liquid to a gel-like solid. mdpi.com
Beyond the gel point, the reaction continues, increasing the crosslink density , which is the number of cross-links per unit volume. nih.gov The evolution of crosslink density is not always linear and can be influenced by factors such as diffusion limitations. As the network becomes denser, the mobility of the reactive species decreases, and the reaction can become diffusion-controlled, slowing down the rate of further crosslinking. kuleuven.be
The final crosslink density is a key parameter determining the glass transition temperature (Tg), modulus, and strength of the cured epoxy. nist.govacs.org A higher crosslink density generally leads to a higher Tg and greater rigidity. rsc.org The network structure can be tailored by adjusting the functionality of the epoxy resin and the curing agent, as well as the stoichiometric ratio. nih.gov For instance, using a tetrafunctional amine with a difunctional epoxy will result in a more densely cross-linked network than using a difunctional amine. nist.gov
Role of Catalytic Species and Initiators in Polymerization
Catalysts and initiators play a crucial role in controlling the polymerization of diglycidyl ethers. An initiator is a species that starts the polymerization reaction and becomes part of the polymer chain. acs.org In contrast, a catalyst increases the reaction rate without being consumed in the process. polymerinnovationblog.com
In amine curing, the hydroxyl groups formed during the reaction act as an internal catalyst (autocatalysis). mdpi.com External catalysts, such as tertiary amines or certain organometallic compounds, can be added to accelerate the cure, particularly at lower temperatures. polymerinnovationblog.com The addition of a catalyst can shift the reaction mechanism from being predominantly autocatalytic towards an n-th order reaction, which can significantly shorten the workable life (gel time) of the resin. polymerinnovationblog.com
In cationic ring-opening polymerization, the initiator is typically a compound that can generate a carbocation or a Brønsted acid. nih.gov For example, diaryliodonium or triarylsulfonium salts can be used as photoinitiators, which generate strong acids upon UV irradiation to initiate polymerization. researchgate.net Lewis acids are also effective initiators for CROP of epoxides. mdpi.com The choice of initiator and any co-catalysts or activators determines the reaction mechanism (ACE vs. AM) and the rate of polymerization. researchgate.net
Advanced Material Fabrication and System Development with Diglycidyl Ether
Formulation Strategies for Diglycidyl Ether-Based Resins
Formulation strategies for this compound-based resins involve the careful selection of the this compound, curing agents, and other additives to achieve desired material properties. Bisphenol A this compound (DGEBA) is a common choice due to its widespread availability and performance characteristics. wikipedia.orgconferenceworld.in The curing process, which involves the reaction of the epoxy groups with a hardener, is critical in determining the final network structure and properties of the cured resin. made-in-china.com Various curing agents can be used, including aliphatic and aromatic amines, polyamides, and anhydrides, each imparting different characteristics to the cured product. made-in-china.com For instance, amine curing agents are frequently used. conferenceworld.in The curing conditions, such as temperature and time, also play a significant role in achieving optimal properties, including chemical resistance and glass transition temperature. made-in-china.com Reactive diluents, such as other glycidyl (B131873) ethers like 1,4-butanediol (B3395766) this compound (BDGE) or polypropylene (B1209903) glycol this compound, may be incorporated to reduce viscosity and improve processing, while also potentially influencing flexibility and impact strength. wikipedia.orgsdlookchem.comriverlandtrading.com The dosage of such diluents typically ranges from 5-30% of the epoxy resin dose. sdlookchem.com
Polymer Blend and Composite Design
This compound-based resins are frequently used as the matrix in polymer blends and composites to leverage their inherent strength and adhesion properties while mitigating some of their limitations, such as brittleness.
Fiber-Reinforced Systems
Fiber reinforcement is a widely adopted method to enhance the mechanical performance of this compound-based composites, particularly in applications requiring high specific stiffness and strength. scirp.org this compound of bisphenol A (DGEBA) is commonly used as the matrix resin in glass fiber and carbon fiber reinforced composites. conferenceworld.inmade-in-china.com The incorporation of fibers significantly improves properties like tensile strength and interlaminar shear strength (ILSS). scirp.org Studies have shown that the mechanical and electrical properties of glass fiber reinforced composites based on DGEBA can be improved by using different amine curing agents and additives. conferenceworld.in For example, the interlaminar shear strength of glass fiber reinforced composites with a DGEBA/triethylene tetramine (B166960) (TETA) matrix was enhanced by the addition of alumina (B75360) nanoparticles. scirp.org
Elastomer-Modified Systems
Elastomer modification is employed to increase the toughness and flexibility of inherently brittle this compound-based epoxy resins. mdpi.commiller-stephenson.comgoogle.com This is often achieved by incorporating carboxyl-terminated butadiene-acrylonitrile (CTBN) elastomers or other elastomer-modified epoxy functional adducts into the resin formulation. miller-stephenson.commobilityforesights.comkpi.uawestlakeepoxy.com These modifications can lead to improved peel strength, fatigue resistance, and elongation at break, with minimal reduction in stiffness. miller-stephenson.commobilityforesights.comkpi.ua For instance, blending elastomer-modified epoxy (EME) with this compound of bisphenol A (DGEBA) and polycarbonate (PC) has been shown to improve tensile strength and elongation, with the morphology of the blend significantly influencing the resulting properties. kpi.ua
Engineering of this compound Nanocomposites
The integration of nanofillers into this compound matrices allows for the development of nanocomposites with tailored properties, often exhibiting enhancements over conventional composites.
Incorporation of Inorganic Nanofillers (e.g., nanoclays, polyhedral oligomeric silsesquioxanes (POSS), silica)
Inorganic nanofillers are widely incorporated into this compound-based epoxy resins to improve various properties, including mechanical strength, thermal stability, and electrical performance. scirp.orgwikidata.orgbohrium.comscispace.comkoreascience.krcnrs.frshu.ac.uk
Nanoclays: Organically modified layered silicates, such as montmorillonite (B579905) (O-MMT) and Cloisite 30B, are frequently used. koreascience.krias.ac.inresearchgate.net The dispersion of nanoclay within the epoxy matrix is crucial for property enhancement, with methods like high shear mixing and ultrasonication being employed to achieve intercalation or exfoliation. researchgate.netgoogle.com Studies have shown that the addition of nanoclay can increase compressive strength and influence dielectric properties. koreascience.krias.ac.in For example, epoxy/nanoclay composites based on DGEBA cured with isophoronediamine showed increased compressive strength with 3 wt% O-MMT. ias.ac.in
Polyhedral Oligomeric Silsesquioxanes (POSS): POSS nanoparticles, with their unique cage structure, can be incorporated into this compound matrices to improve thermal stability and mechanical properties. scispace.comtandfonline.comresearchgate.netbohrium.comrsc.org POSS can be introduced as pendant units or cross-links within the polymer network, influencing thermomechanical properties and thermal degradation. scispace.comresearchgate.net Research indicates that the incorporation of POSS can significantly improve the thermal stabilities of epoxy resins. scispace.com
Silica (B1680970): Silica nanoparticles, both unmodified and surface-modified, are used to reinforce this compound-based epoxy resins. bohrium.comresearchgate.netcnrs.frnih.govindexcopernicus.comgoogle.com The addition of silica nanoparticles can influence cure kinetics, microstructure, and mechanical properties like elastic modulus and tensile stress. researchgate.netnih.gov For instance, epoxy/silica nanocomposites based on DGEBA have been prepared using sol-gel methods and exhibit altered cure behavior and improved mechanical properties. bohrium.comresearchgate.netnih.gov
A study on epoxy/silica vitrimer nanocomposites based on DGEBA showed that the introduction of 5-10 wt% of 10-15 nm spherical silica nanoparticles increased the elastic modulus by 44% and tensile stress by 25% at room temperature. nih.gov
Integration of Polymeric Nanofillers
While the search results primarily focused on inorganic nanofillers, the outline includes polymeric nanofillers. Information regarding the specific integration of polymeric nanofillers within this compound matrices was less prominent in the provided snippets compared to inorganic fillers. However, the broader concept of polymer blending, including the use of elastomers as discussed in Section 4.2.2, can be considered a related area where polymeric components are integrated to modify properties. Further detailed research would be needed to specifically address the integration and effects of distinct polymeric nanofillers at the nanoscale within this compound systems based on the provided search results.
Functionalization of Nanoparticles within this compound Matrices
The incorporation and functionalization of nanoparticles within polymer matrices based on diglycidyl ethers represent a significant area of research for developing nanocomposites with enhanced properties. Diglycidyl ethers, particularly DGEBA, are commonly employed as the epoxy matrix material. conicet.gov.arresearchgate.netmdpi.comresearchgate.net Functionalization of nanoparticles is crucial to ensure their homogeneous dispersion within the hydrophobic epoxy matrix and to promote covalent bonding between the nanoparticles and the polymer network. conicet.gov.arresearchgate.netnih.gov
One approach involves coating nanoparticles with organic groups containing reactive functionalities, such as hydroxyl groups, that can participate in the curing reaction of the epoxy matrix. For instance, silver nanoparticles coated with organic groups bearing secondary hydroxyls have been successfully dispersed and covalently bonded within a DGEBA-based epoxy network. conicet.gov.arnih.gov The covalent bonding, often facilitated by chain transfer reactions involving the hydroxyl groups on the nanoparticle coating and the growing epoxy chains, leads to a homogeneous dispersion of nanoparticles. conicet.gov.arnih.gov
Another method utilizes amine-functionalized nanoparticles. Amine-functionalized silica nanoparticles, for example, can be covalently incorporated into a DGEBA epoxy matrix cured with an amine hardener like isophorone (B1672270) diamine (IPD). researchgate.net The amine functional groups on the nanoparticle surface react with the epoxy rings of DGEBA, forming covalent linkages that integrate the nanoparticles into the polymer network. researchgate.net This integration can lead to enhanced material properties, such as increased storage moduli at high temperatures. researchgate.net
Hydrogel Synthesis and Network Architecture Control
Diglycidyl ethers, particularly 1,4-butanediol this compound (BDDE) and poly(ethylene glycol) this compound (PEGDE), are widely used as crosslinking agents for the synthesis of hydrogels due to their ability to react with hydroxyl and other nucleophilic groups present in hydrophilic polymers. fishersci.ptnih.govunimelb.edu.au This crosslinking process creates a three-dimensional network capable of absorbing and retaining large amounts of water.
Hyaluronic acid (HA), an anionic polysaccharide with abundant hydroxyl groups, is commonly crosslinked with BDDE to form hydrogels. fishersci.ptgoogle.commdpi.comrsc.orgresearchgate.netuni-halle.de The reaction between the epoxy rings of BDDE and the hydroxyl groups of HA forms stable ether linkages, resulting in a crosslinked HA network. mdpi.com The properties of HA hydrogels, such as their mechanical strength, swelling rate, and stability, can be controlled by adjusting parameters like the concentration of HA and BDDE, as well as the crosslinking reaction time and temperature. google.commdpi.comrsc.orgresearchgate.net For instance, varying the ratio of high-molecular-weight to low-molecular-weight HA and the concentration of BDDE can influence the hydrogel's anti-degradation ability and mechanical properties. rsc.orgresearchgate.net
Poly(vinyl alcohol) (PVA), a synthetic polymer with numerous hydroxyl groups, is another common material crosslinked by diglycidyl ethers, such as ethylene (B1197577) glycol this compound and PEGDE, to form hydrogels. nih.govunimelb.edu.augoogle.comresearchgate.net The crosslinking reaction between the hydroxyl groups of PVA and the epoxide groups of the this compound forms a stable network structure. unimelb.edu.au The degree of crosslinking influences the hydrogel's properties, including its swelling behavior and mechanical strength. nih.govresearchgate.net For example, PVA hydrogels crosslinked with PEG-DGE have been investigated for applications like injectable nucleus pulposus replacement, where the concentrations of PVA and PEG-DGE affect the compressive modulus and swelling. researchgate.net The use of diglycidyl ethers allows for the control of the hydrogel's network architecture, influencing its physical and chemical properties for specific applications. google.com
Table 1: Hydrogel Synthesis Parameters and Properties (Examples)
| Polymer | Crosslinker | Crosslinker Concentration | Polymer Concentration | Crosslinking Time | Notes | Source |
| Hyaluronic Acid | 1,4-Butanediol this compound | 1% (v/v) | 10% (w/v) | Not specified | Mixing HMW-HA and LMW-HA at a 4:1 ratio showed improved properties. | rsc.orgresearchgate.net |
| Hyaluronic Acid | 1,4-Butanediol this compound | Varied | 10 wt% | 24, 72, 96 h | Properties influenced by reactant molar ratio and crosslinking time. | mdpi.com |
| Poly(vinyl alcohol) | Ethylene glycol this compound | Varied | Varied | Not specified | Degree of crosslinking influenced drug release from hydrogels. | nih.gov |
| Poly(vinyl alcohol) | Poly(ethylene glycol) this compound | Varied | Varied | Not specified | Concentrations affect compressive modulus and swelling. | researchgate.net |
Emerging this compound-Based Material Architectures
Diglycidyl ethers are also instrumental in the development of emerging material architectures with unique properties, including liquid crystalline polymers, conductive polymers, and vitrimers.
Liquid crystalline polymers (LCPs) incorporating this compound moieties can exhibit self-assembly and molecular orientation, leading to enhanced thermal and mechanical properties. acs.orgnih.govacs.org Diglycidyl ethers of bisphenol A (DGEBA) and biphenol this compound have been used to synthesize LCPs. acs.orgnih.govacs.orgsciencepublishinggroup.com The introduction of mesogenic groups and flexible spacers within the polymer structure influences the liquid crystalline behavior and the resulting material properties. acs.orgacs.org For example, LCPs synthesized from biphenol this compound and trimeric esters with biphenyl (B1667301) mesogenic groups showed thermotropic nematic phases. acs.orgacs.org The molecular orientation in LCPs can lead to improved thermal conductivity compared to conventional epoxy resins. nih.gov
Conductive polymers can be fabricated using diglycidyl ethers as crosslinking agents or components in the polymer matrix. Poly(ethylene glycol) this compound (PEGDE) has been used as a surface modifier and crosslinking agent in conductive polymer films, such as those based on poly(vinyl chloride) and poly(ethylene oxide) with carbon black filler. akademiabaru.comakademiabaru.com The addition of PEGDE was shown to enhance the electrical conductivity of the films. akademiabaru.comakademiabaru.com Glycerol (B35011) this compound (GDE) has also been employed as a crosslinking agent in conductive composite hydrogels based on carboxymethyl cellulose (B213188) and polyaniline. rsc.org These examples highlight the role of diglycidyl ethers in creating network structures that support electrical conductivity.
Vitrimers, a class of crosslinked polymers capable of rearranging their network structure through thermally activated bond exchange reactions, can also be synthesized using diglycidyl ethers. wikipedia.orgbohrium.comrsc.orgrsc.org Epoxy vitrimers based on DGEBA crosslinked with dicarboxylic acids are a prominent example. rsc.org The dynamic nature of the network in vitrimers allows for reprocessing, self-healing, and shape memory properties. wikipedia.orgbohrium.comrsc.org Diglycidyl ethers provide the epoxy functional groups necessary for forming the initial network, while the presence of specific functional groups, such as ester or imine bonds, enables the bond exchange reactions at elevated temperatures. wikipedia.orgbohrium.comrsc.orgrsc.org
Table 2: Emerging Material Architectures and this compound Use (Examples)
| Material Architecture | This compound Used | Key Characteristics | Source |
| Liquid Crystalline Polymers | This compound of bisphenol A, Biphenol this compound | Self-assembly, molecular orientation, enhanced thermal/mechanical properties. | acs.orgnih.govacs.orgsciencepublishinggroup.com |
| Conductive Polymers | Poly(ethylene glycol) this compound, Glycerol this compound | Facilitate conductive network formation, enhance electrical conductivity. | akademiabaru.comakademiabaru.comrsc.org |
| Vitrimers | This compound of bisphenol A | Thermally activated network rearrangement, reprocessable, self-healing, shape memory. | wikipedia.orgbohrium.comrsc.orgrsc.org |
Analytical Methodologies for Diglycidyl Ether Polymeric Structures
Spectroscopic Techniques for Chemical Structure and Reaction Monitoring
Spectroscopic methods are indispensable for elucidating the chemical transformations that occur during the polymerization of diglycidyl ethers and for characterizing the final polymeric structure.
Infrared Spectroscopy (FT-IR, ATR-FTIR)
Fourier Transform Infrared (FT-IR) spectroscopy, often used in Attenuated Total Reflectance (ATR) mode, is a powerful and widely used technique for monitoring the curing process of diglycidyl ether resins and identifying the chemical structure of the resulting polymers. nih.govstmjournals.com The primary advantage of FT-IR is its ability to track the disappearance of specific functional groups and the appearance of new ones in real-time.
The curing of this compound of bisphenol A (DGEBA) can be monitored by observing the changes in the infrared spectrum. nih.gov Key characteristic absorption bands are used to follow the reaction. The band corresponding to the epoxy group, typically found around 915 cm⁻¹, is of particular interest. As the curing reaction proceeds, the intensity of this peak decreases, indicating the consumption of the epoxy rings. Simultaneously, the formation of hydroxyl (-OH) groups, resulting from the ring-opening reaction, can be observed by the appearance and broadening of a band in the region of 3200-3600 cm⁻¹.
In studies of DGEBA-based sizing agents on carbon fibers, FT-IR has been instrumental in identifying the chemical composition of the sizing. stmjournals.com Characteristic bands for the C-O-C stretching vibration of the oxirane ring (829 cm⁻¹), C-O stretching of the oxirane (948 cm⁻¹), and vibrations associated with the benzene (B151609) rings of DGEBA (1509 and 1607 cm⁻¹) confirm the presence of the epoxy resin on the fiber surface. stmjournals.com Furthermore, CH stretching vibrations of methylene (B1212753) (~2870 and 2924 cm⁻¹), aromatic CH (~2963 cm⁻¹), and the terminal epoxy group (~3065 cm⁻¹) provide further evidence of the DGEBA derivative in the sizing composition. stmjournals.com
Advanced FT-IR techniques, such as in-situ FT-IR spectroscopy combined with chemometric methods, have been used to investigate the complex mechanisms of cationic polymerization of DGEBA. nih.gov These methods allow for the differentiation between the activated monomer (AM) and active chain end (ACE) mechanisms by analyzing the evolution of spectral data during the curing process. nih.gov
Interactive Table: Key FT-IR Bands for Monitoring DGEBA Curing
| Wavenumber (cm⁻¹) | Vibrational Mode | Change During Curing |
| ~3200-3600 | O-H stretching | Increases |
| ~3065 | C-H stretching (epoxy) | Decreases |
| ~2963 | C-H stretching (aromatic) | Relatively stable |
| ~2924, ~2870 | C-H stretching (methylene) | Relatively stable |
| ~1607, ~1509 | C=C stretching (benzene) | Relatively stable |
| ~915 | C-O-C stretching (oxirane) | Decreases |
| ~829 | C-O stretching (oxirane) | Decreaces |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the detailed structural characterization of this compound monomers and their resulting polymers. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide precise information about the chemical environment of the nuclei, allowing for unambiguous structure elucidation and verification of synthesis.
In the synthesis of novel diglycidyl ethers, such as this compound of thiodibenzenethiol (DGETDBT), ¹H NMR is used to confirm the chemical structure of the synthesized resin. researchgate.net For instance, the ¹H NMR spectrum of 1,2-ethanediol (B42446) this compound (EDDGE) shows characteristic signals for the different protons in the molecule. chemicalbook.com The methylene protons of the ethylene (B1197577) glycol backbone appear as a multiplet at δ 3.59-3.71 ppm, while the protons of the glycidyl (B131873) ether groups exhibit distinct signals corresponding to the -OCH₂, -CH, and terminal CH₂ protons of the epoxide ring. chemicalbook.com
Furthermore, NMR spectroscopy is employed to study the functionalization of polymers with glycidyl ethers. For example, when poly(ethylenimine) (PEI) is functionalized with a glycidyl ether, ¹H NMR can confirm the ring-opening reaction by the appearance of a peak around 3.8 ppm, which corresponds to the tertiary carbon substituted by two CH₂ groups and a hydroxyl group. acs.org Inversely gated proton-decoupled ¹³C NMR can be used to determine the amine distribution in the functionalized polymer. acs.org
Interactive Table: Representative ¹H NMR Chemical Shifts for 1,2-Ethanediol this compound (EDDGE)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3.59-3.71 | m | OCH₂CH₂ |
| 3.77-3.80 | dd | OCH₂ (glycidyl) |
| 3.38-3.42 | dd | OCH₂ (glycidyl) |
| 3.13-3.16 | m | CH (epoxide) |
| 2.76-2.78 | dd | CH₂ (epoxide) |
| 2.58-2.60 | dd | CH₂ (epoxide) |
Ultraviolet (UV) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is another analytical technique used in the characterization of this compound-based materials, particularly for assessing their optical properties. The absorption of UV light by a molecule is dependent on its electronic structure, and this technique can be used to identify chromophores within the polymer.
In the development of high refractive index epoxy resins for applications like LED encapsulation, UV-Vis spectrophotometry is used to investigate the optical performance of the cured resins. researchgate.net For example, the UV-Vis spectra of cured this compound of thiodibenzenethiol (DGETDBT) can be compared to that of standard DGEBA to evaluate its transparency and UV absorption characteristics. researchgate.net
UV detectors are also commonly used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound of bisphenol A and related compounds. osha.gov The absorbance is typically monitored at a specific wavelength, such as 230 nm, to detect and quantify the concentration of these substances. osha.gov
Microscopic and Imaging Techniques for Morphological Characterization
Microscopic techniques are essential for visualizing the morphology and phase structure of this compound-based polymers and composites at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a widely used imaging technique to study the surface topography and fracture surfaces of cured this compound polymers and their composites. It provides valuable information about the microstructure, dispersion of fillers or modifiers, and failure mechanisms.
In the study of epoxy-modified mortars, SEM is used to observe the pore characteristics and the densification of the mortar matrix. acs.org It can reveal how the epoxy resin is dispersed within the cement-based material, either as films or particles, and can help identify microcracks or agglomerations of the epoxy. acs.org
SEM is also employed to examine the fracture surfaces of toughened epoxy resins. For instance, in blends of DGEBA with block copolymers, SEM images of the fracture surfaces can reveal the morphology of the phase-separated domains, such as the formation of nanostructured core-shell particles, which are responsible for the enhanced toughness of the material.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials at the nanoscale. It is particularly useful for characterizing the nanostructure and surface properties of this compound-based polymers and nanocomposites.
AFM has been used to quantitatively analyze the surface of carbon fibers treated with DGEBA-based sizing agents. It can provide insights into the roughness and texture of the sized fibers, which are important for their adhesion to the polymer matrix in composites.
Scattering Methods for Network Structure and Ordering Analysis (e.g., Small Angle Neutron Scattering (SANS), Wide-Angle X-ray Scattering (WAXS))
Scattering techniques are indispensable for elucidating the structure of polymeric networks derived from diglycidyl ethers. These methods provide insights into the material's architecture over various length scales, from atomic arrangements to large-scale network heterogeneities.
Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a mesoscopic scale, typically ranging from 1 to 100 nanometers. iaea.org This makes it ideal for studying the crosslink distribution and network morphology in thermoset polymers. iaea.orgmdpi.com The fundamental principle of SANS involves the scattering of a neutron beam by the nuclei within a sample. mdpi.com Unlike X-rays, which interact with the electron cloud, neutrons interact with atomic nuclei, and this interaction is isotope-dependent. mdpi.com This property allows for a unique analytical strategy known as contrast variation, where specific parts of a molecular structure can be "highlighted" by selectively replacing hydrogen atoms with their heavier isotope, deuterium. mdpi.comepj-conferences.org
Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), is a technique that probes the structure of materials at smaller length scales, corresponding to interatomic distances (sub-nanometer). measurlabs.comwikipedia.orgresearchgate.net It is fundamentally a diffraction technique based on Bragg's law. wikipedia.org When a beam of X-rays irradiates a sample, the X-rays are scattered by the electrons of the atoms. measurlabs.com In materials with periodic, ordered structures (i.e., crystalline regions), the scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of sharp peaks. wikipedia.org In amorphous or disordered regions, the scattering is diffuse, resulting in broad halos. numberanalytics.com
For this compound-based polymers, which are typically amorphous thermosets, WAXS is crucial for characterizing the degree of local order. diamond.ac.uk The technique can be used to:
Determine the degree of crystallinity: While fully cured epoxy networks are generally amorphous, WAXS can quantify any crystalline domains that may arise from unreacted monomers, specific curing conditions, or the inclusion of semi-crystalline additives. wikipedia.orgnumberanalytics.com
Analyze atomic-scale structure: The position of the broad amorphous halo in a WAXS pattern provides information about the average distance between polymer chains. Changes in this peak's position can indicate modifications in the network packing density due to different curing agents, additives, or thermal history.
Monitor structural changes: WAXS can be used in conjunction with other techniques to observe changes in the polymer structure during curing or degradation.
Together, SANS and WAXS provide a comprehensive picture of the this compound polymer network, from the arrangement of individual polymer chains (WAXS) to the larger-scale distribution of crosslinks and network domains (SANS).
Thermal Analysis Techniques for Curing Process Characterization (e.g., Differential Scanning Calorimetry (DSC) for cure kinetics)
Thermal analysis techniques are fundamental in characterizing the curing process of this compound resins. Among these, Differential Scanning Calorimetry (DSC) is the most widely used method for investigating cure kinetics. wsu.eduiccm-central.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time, allowing for the quantification of the heat released during the exothermic curing reaction. scielo.br This information is used to determine key kinetic parameters that describe the reaction rate and its temperature dependence. wsu.eduscielo.br
Kinetic analysis of DSC data is typically performed using two primary modes:
Isothermal Scans: The sample is rapidly heated to a specific temperature, which is then held constant while the heat flow is measured over time. wsu.edu This provides direct information on the reaction rate at a constant temperature and is often used to develop and validate kinetic models that can predict the curing behavior under specific processing conditions. exlibrisgroup.com
Research Findings from DSC Analysis:
Numerous studies have utilized DSC to elucidate the cure kinetics of this compound of bisphenol A (DGEBA) with various curing agents.
A study on DGEBA cured with poly(oxypropylene) diamine used both isothermal and dynamic DSC to characterize the cure kinetics. exlibrisgroup.com The data was successfully described by empirical models, and in systems with a lower-than-stoichiometric amount of amine, evidence of a secondary etherification reaction was observed. exlibrisgroup.com
In another investigation, DGEBA was cured with an aliphatic amine. wsu.edu Non-isothermal DSC data was fitted to several phenomenological models, with the Prout-Tompkins autocatalytic model providing the best fit to predict the degree of cure under isothermal conditions. wsu.edu Autocatalytic behavior is common in epoxy curing, where hydroxyl groups generated during the initial epoxy-amine reaction catalyze subsequent reactions.
The kinetic parameters for the curing of DGEBA with different amine hardeners, such as triethylenetetramine (B94423) (TETA) and an aminated polydimethylsiloxane (B3030410) (ADM), were determined using dynamic DSC scans and modeled based on the Arrhenius equation. scielo.brscite.ai This approach allows for the calculation of activation energy, the pre-exponential factor, and the reaction order, providing a comprehensive kinetic description. scielo.br
The effect of reactive diluents has also been explored. The addition of cyclohexanediol this compound to a DGEBA/polyamidoamine system was found to reduce the activation energy of curing from 68.01 to 54.84 kJ/mol, as determined by the Kissinger method, indicating an acceleration of the curing process. researchgate.net
The table below summarizes representative kinetic data obtained from DSC analysis of various this compound systems.
| This compound System | Curing Agent | Analytical Method | Activation Energy (Ea) (kJ/mol) | Kinetic Model |
| DGEBA | Polyamidoamine / Cyclohexanediol this compound | Kissinger method | 54.84 | Šesták-Berggren (autocatalytic) |
| DGEBA | Polyamidoamine | Kissinger method | 68.01 | Šesták-Berggren (autocatalytic) |
| DGEBA / Urea Formaldehyde (B43269) (50/50 wt%) | Urea Formaldehyde | Kissinger and Ozawa methods | ~130-132 | - |
| DGEBA | Triethylenetetramine (TETA) | Boerchardt and Daniels model | 53.0 | n-order reaction |
| DGEBA | Aminated Polydimethylsiloxane (ADM) | Boerchardt and Daniels model | 63.8 | n-order reaction |
This table is generated based on data from multiple research findings. scielo.brresearchgate.netresearchgate.net
These kinetic parameters are critical for industrial applications, as they enable the optimization of cure cycles, ensuring complete crosslinking while minimizing processing time and energy consumption.
Computational Modeling and Simulation in Diglycidyl Ether Research
Molecular Dynamics (MD) Simulations of Curing and Network Formation
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of diglycidyl ether, MD simulations are extensively employed to model the curing process, which involves the formation of a three-dimensional cross-linked network. acs.orgnih.gov Both atomistic and coarse-grained MD simulations are utilized to analyze the curing reaction and subsequent network formation. acs.org
The fundamental procedure for simulating the cross-linking process involves defining reactive sites on the this compound and curing agent molecules. nih.gov During the simulation, when these reactive sites come within a predefined distance of each other, a chemical bond is formed, mimicking the curing reaction. nih.gov This process is repeated until a desired degree of cross-linking is achieved, resulting in a simulated polymer network.
Researchers have developed sophisticated curing algorithms to enhance the accuracy of these simulations. For instance, some algorithms dynamically control the rate of cross-linking in different regions of the simulation to ensure a more uniform network structure. nih.govacs.org Other approaches involve redistributing reactants from areas with an excess of reactive molecules to those with a deficit to promote higher degrees of cross-linking. nih.govacs.org
MD simulations have been successfully used to predict various thermomechanical properties of cured this compound resins. For example, simulations have been employed to calculate the glass transition temperature (Tg) and Young's modulus of epoxy systems with different anhydride curing agents. researcher.life The simulation results have shown good agreement with experimental data, validating the accuracy of the cross-linking models. researcher.life Furthermore, MD simulations can predict physical changes that occur during curing, such as volume shrinkage. Studies have reported a simulated volume shrinkage of around 5%, which is in close agreement with experimentally observed values. nih.govacs.org
The choice of curing agent significantly influences the properties of the final epoxy network. MD simulations can elucidate these effects at a molecular level. By analyzing parameters such as bond-length distribution, cohesive energy density (CED), and fractional free volume (FFV), researchers can understand how slight changes in the curing agent's structure impact the macroscopic properties of the material. researcher.life
Table 1: Comparison of Simulated and Experimental Properties of a DGEBA/Diaminobutane System
| Property | Simulated Value | Experimental Value |
| Glass Transition Temperature (Tg) | Agreement with experimental range | Varies with specific system |
| Volume Shrinkage | ~5% | Close to 5% |
| Coefficient of Thermal Expansion | Good agreement | Varies with specific system |
| Gel Point | Within theoretical and experimental range | Varies with specific system |
Density Functional Theory (DFT) Calculations for Reaction Insights and Interfacial Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations provide valuable insights into reaction mechanisms and interfacial phenomena at the atomic level. acs.orgwiley-vch.de
DFT has been employed to study the reactivity of epoxy-amine systems, which is fundamental to the curing process. acs.org These calculations can elucidate the energy barriers of reaction pathways, helping to identify the most probable reaction mechanisms. Studies have highlighted the significant role of hydrogen bonding and other noncovalent interactions in the reactivity of these systems. acs.org By understanding these interactions, researchers can better predict how different resin formulations will behave during curing.
The interaction between this compound-based epoxy resins and various substrates is crucial for applications such as adhesives and coatings. DFT calculations are used to explore these interfacial interactions in detail. For example, the adhesive interaction and bonding strength between an epoxy resin and a hydroxylated γ-alumina surface have been investigated using a combined MD and DFT approach. researchgate.net In such studies, the cured resin structure is often broken down into smaller fragments to analyze the interaction of individual functional groups with the surface. researchgate.net
These calculations have revealed that functional groups capable of forming hydrogen bonds with surface hydroxyl groups lead to significantly higher adhesion energies. researchgate.net Conversely, fragments that interact with the surface primarily through weaker dispersion forces exhibit lower adhesion energies. researchgate.net DFT can also be used to evaluate adhesion forces through methods like Hellmann-Feynman force calculations, which can identify the specific molecular moieties that contribute most significantly to the adhesive stress at the interface. researchgate.net For instance, the hydroxyl groups and benzene (B151609) ether moieties derived from this compound of bisphenol A (DGEBA) have been shown to be major contributors to the adhesive strength on alumina (B75360) surfaces. researchgate.net
Monte Carlo Methods in Polymerization Studies
Monte Carlo methods, which rely on repeated random sampling to obtain numerical results, are another computational tool used to study the polymerization of this compound. These methods can be particularly useful for modeling the kinetics of polymerization reactions and the resulting product distributions. kpi.ua
In the context of this compound curing, Monte Carlo methods can be integrated with MD simulations to determine whether a reaction occurs when reactive sites approach each other. j-octa.com This approach uses the concept of activation energy in a probabilistic framework. When reactive sites are within a certain reaction distance, a Monte Carlo judgment is made based on the activation energy to decide if a bond should be formed. j-octa.com This allows for a more physically realistic simulation of the reaction kinetics.
This combined approach has been used to simulate the cross-linking of DGEBA with a diaminodiphenylsulphone (44DDS) curing agent. j-octa.com The simulation results, including the degree of cure and the predicted Young's modulus, have shown good agreement with experimental data. j-octa.com A key advantage of this method is the ability to incorporate reaction heat into the simulation. As cross-linking reactions occur, the generated heat can raise the system's temperature, which in turn can accelerate subsequent reactions, a phenomenon that can be captured in these simulations. j-octa.com
Computational Approaches to Structure-Performance Correlations (focus on theoretical relationships)
A primary goal of computational modeling in materials science is to establish clear relationships between the chemical structure of a material and its macroscopic performance. For this compound-based thermosets, computational methods are instrumental in developing these structure-performance correlations.
MD simulations are frequently used to investigate how variations in the molecular structure of the epoxy resin and curing agent affect the thermomechanical properties of the cured network. nasa.gov For instance, simulations can quantify how the stiffness of the polymer is related to molecular packing and the formation of a single, continuous network structure. nasa.gov The density of the network, which is influenced by the stoichiometry of the reactants, can be correlated with properties like Young's modulus. nasa.gov
The chemical performance of epoxy networks, such as their resistance to solvent absorption, can also be predicted and understood through computational analysis. Studies have shown that subtle changes in the monomer structure, such as the presence or absence of methyl groups in DGEBA versus this compound of bisphenol F (DGEBF), can significantly impact performance. acs.orgnih.gov DGEBF-based networks, for example, tend to be denser and exhibit lower and slower methanol sorption compared to their DGEBA-based counterparts. acs.orgnih.gov These differences can be attributed to the influence of the methyl groups on packing efficiency. acs.org
Computational models can also explore the effects of isomeric differences in both the epoxy and amine components. acs.orgnih.gov For example, the positions of substituent groups on the phenylene rings of the curing agent can alter packing efficiency, reaction kinetics, and conformational freedom, all of which influence the final properties of the network. researchgate.net By systematically varying these structural features in silico, researchers can develop a theoretical understanding of how to tailor the molecular architecture to achieve desired performance characteristics.
Bio Based and Sustainable Approaches in Diglycidyl Ether Chemistry
Development of Bio-based Diglycidyl Ether Monomers
A primary strategy for enhancing the sustainability of epoxy resins is the synthesis of this compound (DGE) monomers from renewable, bio-based resources. These monomers are derived from natural sources like vegetable oils, sugars, and complex biopolymers, offering a greener alternative to their petrochemical counterparts. european-coatings.commdpi.comsci-hub.se
Glycerol (B35011): A major byproduct of biodiesel production, glycerol has become an abundant and inexpensive feedstock for the chemical industry. ncsu.edu Glycerol can be converted into glycerol this compound (GDE), an aliphatic epoxy monomer, through a reaction with epichlorohydrin (B41342). ncsu.edu Notably, the epichlorohydrin itself can also be produced from glycerol, creating a more holistically bio-based route. ncsu.edu GDE is characterized by its low viscosity and flexible aliphatic backbone, which contrasts with the rigid aromatic structure of DGEBA. alfa-chemistry.com This flexibility makes it useful as a crosslinking agent and for creating thermosets with good flexibility and adhesion. alfa-chemistry.com Research has demonstrated the use of GDE in formulating fully bio-based epoxy resins, often in combination with other bio-derived components like modified lignin (B12514952). ncsu.eduresearchgate.net
Lignin: As the second most abundant natural polymer, lignin is a complex aromatic biopolymer found in wood and other lignocellulosic biomass. the-innovation.org Its inherent aromatic structure makes it a promising renewable substitute for the phenolic compounds, like bisphenol A, used in traditional epoxy resins. ncsu.eduresearchgate.net Lignin can be utilized in several ways. One approach involves the direct epoxidation of lignin macromolecules by reacting their phenolic hydroxyl groups with epichlorohydrin. the-innovation.org Another method involves breaking down lignin into smaller, well-defined aromatic molecules, such as vanillin (B372448) or guaiacol, which are then converted into this compound monomers. digitellinc.commdpi.com For example, vanillyl alcohol, derived from vanillin, can be synthesized into this compound of vanillyl alcohol (DGEVA). emerald.commorressier.com These lignin-derived epoxy resins can enhance properties like thermal stability and rigidity in the final cured material. ncsu.eduthe-innovation.org Research has shown that replacing portions of DGEBA with lignin-derived epoxy prepolymers can lead to significant increases in flexural modulus and strength. researchgate.net
Cardanol (B1251761): Sourced from cashew nutshell liquid (CNSL), cardanol is a non-edible, renewable phenolic oil. rsc.orgdigitellinc.com Its unique structure, featuring a phenolic ring and a long aliphatic side chain, makes it a versatile building block for polymers. researchgate.net The phenolic hydroxyl group on cardanol can be reacted with epichlorohydrin to produce a reactive glycidyl (B131873) ether. researchgate.netresearchgate.net Cardanol-based epoxy monomers and modifiers are commercially available and are noted for improving properties such as flexibility, water resistance, and adhesion in epoxy formulations. mdpi.comcardolite.com They can also act as accelerators in epoxy-amine curing reactions. cardolite.com
Diphenolic Acid (DPA): Diphenolic acid is a bio-based compound that can be used to create epoxy monomers with properties comparable to DGEBA. acs.orgnih.gov In a typical synthesis, the phenolic hydroxyl groups of DPA are converted into diglycidyl ethers. acs.orgnih.gov The carboxylic acid group can be esterified with various n-alkyl alcohols. acs.org This modification allows for precise control over the resulting resin's properties. For instance, increasing the length of the n-alkyl ester chain from methyl to n-pentyl has been shown to dramatically decrease the viscosity of the uncured resin. acs.orgnih.gov When cured, these DPA-based epoxy resins exhibit mechanical properties, such as Young's modulus and tensile strength, that are similar to those of cured DGEBA. acs.orgnih.gov However, the glass transition temperature (Tg) can be systematically adjusted by altering the length of the ester chain, decreasing from 158°C for the methyl ester to 86°C for the n-pentyl ester. acs.orgnih.gov
Table 1: Properties of Bio-based this compound Monomers and Cured Systems This table is interactive. Users can sort and filter the data.
| Bio-based Source | Monomer | Key Feature | Effect on Cured Resin Properties | Reference |
| Glycerol | Glycerol this compound (GDE) | Flexible aliphatic backbone, low viscosity | Imparts flexibility, good adhesion | ncsu.edualfa-chemistry.com |
| Lignin | This compound of Vanillyl Alcohol (DGEVA) | Rigid aromatic structure | High glass transition temperature (106°C), high storage modulus (3 GPa) | morressier.com |
| Lignin | Lignin-derived prepolymers | Complex oligomeric structure | Increases flexural modulus and strength when blended with DGEBA | researchgate.net |
| Cardanol | Cardanol Glycidyl Ether | Phenolic ring with long aliphatic chain | Improves flexibility, water resistance, and adhesion | mdpi.comresearchgate.netcardolite.com |
| Diphenolic Acid | This compound of n-Alkyl Diphenolates | Tunable side chain (n-alkyl ester) | Tg decreases with increasing ester chain length (158°C to 86°C) | acs.orgnih.gov |
Integration of Renewable Resources in Epoxy Formulations
Reactive Diluents: These are low-viscosity epoxy compounds added to standard resin formulations to reduce viscosity and improve handling and processing. nih.gov Traditionally, these have been petroleum-based. mdpi.com However, a growing number of bio-based reactive diluents are being developed from sources like vegetable oils (e.g., epoxidized soybean oil), cardanol, and natural phenols such as carvacrol (B1668589), guaiacol, and thymol (B1683141). nih.govmdpi.com These bio-diluents contain reactive epoxy groups that become part of the final crosslinked polymer network, which avoids the issue of volatile organic compound (VOC) emissions associated with non-reactive solvents. nih.govresearchgate.net For example, monofunctional epoxies derived from carvacrol and thymol have been shown to have viscosities comparable to commercial bio-based diluents. nih.gov
Curing Agents (Hardeners): The curing agent is essential for crosslinking the epoxy prepolymers into a durable thermoset network. researchgate.netnsf.gov Conventional curing agents are often petroleum-derived amines or anhydrides. nsf.gov Bio-based curing agents are being developed from a variety of renewable resources, including plant oils, furan (B31954) derivatives (from sugars), and cardanol. mdpi.comnsf.gov Polyamines derived from grapeseed oil and furan-based amines are examples of bio-curing agents that can effectively cure epoxy resins. nsf.gov Limonene, a terpene from citrus fruit peels, can be functionalized to create diamine curing agents. nih.gov Additionally, compounds like citric acid and rosin (B192284) have been explored for developing bio-based hardeners. sci-hub.se
Bio-based Additives: Additives are used to modify specific properties of the final material. Cardanol, for instance, is not only a precursor for epoxy monomers and curing agents but can also be used as a reactive additive. mdpi.com Other bio-based materials, such as microfibrillated cellulose (B213188), can be incorporated as reinforcement to create biocomposites with enhanced mechanical properties and biodegradability. nih.gov
Sustainability Considerations in this compound Synthesis and Application
A holistic approach to sustainability in this compound chemistry extends beyond the use of renewable feedstocks to encompass the entire product lifecycle. This includes the environmental impact of synthesis processes and the end-of-life considerations for the final products. entropyresins.commdpi.com
Green Chemistry Principles: Researchers are increasingly applying green chemistry principles to the synthesis of diglycidyl ethers to make manufacturing processes more environmentally friendly. digitellinc.comosaka-u.ac.jp This involves using less hazardous chemicals, developing more efficient reactions (high atom economy), and reducing energy consumption. entropyresins.comrsc.org For example, efforts are focused on replacing toxic and petroleum-based molecules like formaldehyde (B43269) and phenol (B47542) with single bio-based molecules that contain the necessary functional groups. rsc.org The use of co-products or waste products from other industries, such as glycerol from biodiesel production or CNSL from the cashew industry, is a key strategy that avoids competition with food sources and reduces waste. entropyresins.comncsu.edudigitellinc.com
Biodegradable this compound Systems
A significant challenge with traditional epoxy thermosets is their lack of degradability, leading to persistent plastic waste. To address this, research is focused on designing this compound systems that are biodegradable or can be chemically recycled.
A key strategy is the introduction of cleavable linkages into the polymer backbone. digitellinc.com Unlike the stable ether bonds that characterize conventional epoxy networks, linkages such as esters and acetals are susceptible to hydrolysis. mdpi.com
Ester Linkages: By designing monomers that contain ester groups, it is possible to create epoxy networks that can be broken down under specific conditions (e.g., acidic or basic hydrolysis). mdpi.com This approach allows for the degradation of the crosslinked polymer back into smaller, potentially recyclable or biodegradable molecules. digitellinc.com
Silyl Ether Linkages: Poly(silyl ether)s, which contain Si-O-C bonds, are another class of polymers known for their hydrolytic degradability under either acidic or basic conditions. mdpi.com Incorporating these linkages into epoxy systems offers a pathway to creating more sustainable and degradable materials.
Crosslinking with Biodegradable Polymers: Another approach involves crosslinking bio-based diglycidyl ethers with inherently biodegradable polymers. For instance, starch-based films have been crosslinked using polyethylene (B3416737) glycol this compound (PEGDE), resulting in biocomposites that demonstrate a high degree of biodegradation in compost environments. nih.gov In one study, such biocomposites achieved over 80% biodegradation within 15 days. nih.gov
By strategically incorporating these degradable functionalities, it becomes possible to move towards a more circular economy for thermosetting plastics, where materials can be broken down and repurposed at the end of their service life. digitellinc.com
Functionalization and Chemical Modification Strategies
Surface Functionalization of Materials with Diglycidyl Ethers
Diglycidyl ethers are extensively used as crosslinkers or coupling agents to modify the surfaces of various materials. The dual epoxy groups can form covalent bonds with functional groups present on a material's surface (like hydroxyl, amino, or carboxyl groups) and with a surrounding matrix or another functional molecule. This process enhances interfacial adhesion, alters surface properties like hydrophilicity, and immobilizes specific functionalities.
Research has demonstrated the successful surface functionalization of numerous materials. For instance, natural polymers like cellulose (B213188) and chitosan (B1678972) are frequently modified to improve their performance. In one study, a chitosan/nano-SiO₂ composite was chemically modified using bisphenol A diglycidyl ether (BADGE) in a hydrothermal process to create an effective adsorbent for removing reactive orange 16 dye from water. nih.gov The modification resulted in an adsorbent with a high capacity of 97.8 mg/g. nih.gov Similarly, a water-soluble composite coating made from chitosan, polyethylene (B3416737) glycol this compound (PEGDE), and aminated lignin (B12514952) was developed to enhance the wet tensile strength of paper by up to 75 times, offering a biodegradable alternative to plastics. nih.gov
The textile industry also utilizes diglycidyl ethers. Cotton fabrics have been modified using 1,4-butanediol (B3395766) this compound (BDDE) to graft chestnut tannin onto the cellulose fibers. acs.org This modification, combined with a multilayer assembly technique, yielded a fabric with a significantly increased specific surface area and a formaldehyde (B43269) removal rate exceeding 90%. acs.org
In the realm of advanced composites, diglycidyl ethers improve the interface between fibers and polymer matrices. The chemical grafting of 1,6-hexanediol (B165255) this compound (HDE) onto basalt fibers has been shown to enhance interfacial cohesion and facilitate effective load transfer from the epoxy matrix to the fibers. researchgate.net Poly(ethylene glycol) this compound (PEGDE) has also been employed as a surface modifier for carbon black in polymer blends, enhancing the conductivity of the resulting polymer film. akademiabaru.com
Interactive Table 1: Examples of Surface Functionalization Using Diglycidyl Ethers
| Material Functionalized | This compound Used | Purpose/Application | Key Research Finding |
|---|---|---|---|
| Chitosan/nano-SiO₂ | Bisphenol A this compound (BADGE) | Adsorbent for dye removal | Achieved an adsorption capacity of 97.8 mg/g for reactive orange 16 dye. nih.gov |
| Paper (Cellulose) | Polyethylene glycol this compound (PEGDE) | Enhance wet strength of paper | Wet tensile strength of the coated paper was enhanced by up to 75 times. nih.gov |
| Cotton Fabric (Cellulose) | 1,4-butanediol this compound (BDDE) | Adsorbent for formaldehyde | The modified fabric achieved a formaldehyde removal rate of over 90%. acs.org |
| Basalt Fibers | 1,6-hexanediol this compound (HDE) | Reinforcement for epoxy composites | Improved interfacial cohesion and load transfer between fibers and matrix. researchgate.net |
| Carbon Black | Poly(ethylene glycol) this compound (PEGDE) | Conductive polymer film | Greatly enhanced the electrical conductivity of a PVC/PEO polymer film. akademiabaru.com |
| Hyaluronic Acid (HA) | Poly(ethylene glycol) this compound | Hydrogel for tissue engineering | Created cross-linked hydrogels with low water content and degradation rate to support cellular adhesion. taylorandfrancis.com |
Modification of Diglycidyl Ethers for Tailored Reactivity
Beyond surface functionalization, the structure of this compound molecules can be intrinsically modified to fine-tune their properties for specific applications. These modifications can alter viscosity, flexibility, thermal properties, and biocompatibility.
A common strategy is to change the chemical backbone connecting the two glycidyl (B131873) ether groups. For example, copolymerizing a standard rigid epoxy like this compound of bisphenol-A (DGEBA) with a flexible this compound, such as diethylene glycol this compound (DGEG), can significantly improve the elongation and impact strength of the cured epoxy resin. researchgate.net This approach introduces flexible chain segments that enhance ductility. researchgate.net
Bio-based alternatives to petroleum-derived diglycidyl ethers are a major focus of current research. Diphenolic acid (DPA), a renewable resource, has been used to synthesize a series of epoxy monomers. acs.org By transforming the acid group into n-alkyl esters of varying lengths (from methyl to n-pentyl) and converting the phenolic hydroxyls into diglycidyl ethers, researchers created resins with tunable properties. acs.org Increasing the alkyl chain length was found to decrease the viscosity and the glass transition temperature of the cured material, demonstrating controlled material properties. acs.org Another important bio-based monomer is isosorbide (B1672297) this compound (ISO-DGE), derived from the carbohydrate isosorbide, which can be used to create thermoset solids for coatings and biomedical applications. researchgate.net
Introducing new functional groups is another powerful modification technique. Researchers have functionalized poly(tert-butyl glycidyl ether)s with coumarin (B35378) groups. nih.gov These modified polymers can be cross-linked by light to form nanocapsules, and the cross-links are reversible, offering a route to photo-responsive materials. nih.gov Furthermore, theoretical and experimental studies have explored the functionalization of allyl glycidyl ether with sodium hydrosulfide (B80085) to introduce thiol groups, which have applications in creating nanostructured surfaces and immobilizing molecules through disulfide bonds. researchgate.net
Interactive Table 2: Research on Modified Diglycidyl Ethers
| Modification Strategy | Original Compound/Precursor | Modified Compound | Resulting Property Change |
|---|---|---|---|
| Copolymerization | This compound of bisphenol-A (DGEBA) | DGEBA copolymerized with Diethylene glycol this compound (DGEG) | Increased elongation and impact strength of the epoxy network. researchgate.net |
| Bio-based Synthesis & Alkyl Chain Variation | Diphenolic acid (DPA) | Diglycidyl ethers of n-alkyl diphenolates | Viscosity decreased and glass transition temperature was lowered with increasing alkyl chain length. acs.org |
| Bio-based Synthesis | Isosorbide | Isosorbide this compound (ISO-DGE) | A bio-based epoxy prepolymer for creating hard, thermoset solids. researchgate.net |
| Functional Group Addition | Poly(tert-butyl glycidyl ether) | Coumarin-functionalized polyglycidyl ethers | Created photosensitive prepolymers for forming reversible, cross-linked nanocapsules. nih.gov |
| Functional Group Addition | Allyl glycidyl ether (AGE) | 4-(allyloxy)-2-mercaptobutan-2-ol | Introduction of a thiol group for potential use in nanostructured surfaces. researchgate.net |
Grafting and Derivatization Techniques
Grafting and derivatization are the core chemical techniques that enable the functionalization strategies discussed previously. They describe the processes by which molecules are attached to surfaces or chemically altered.
Grafting refers to the covalent attachment of polymer chains to a surface. youtube.com This can be achieved through two primary approaches:
"Grafting to" : Pre-formed polymer chains with reactive end-groups are attached to the substrate surface.
"Grafting from" : Initiator sites are anchored to the surface, and monomers are then polymerized directly from these sites, growing the polymer chain off the surface. youtube.com
The use of a bifunctional molecule, like a this compound, is a classic grafting method. One epoxy group reacts with the surface, while the other remains available for further reaction, such as anchoring a polymer matrix. researchgate.net For example, modifying basalt fibers involves using a silane (B1218182) coupling agent (KH550) as a bridge to first functionalize the fiber surface, which then allows for the grafting of 1,6-hexanediol this compound (HDE) chains. researchgate.net This creates a flexible interface that improves adhesion. researchgate.net This "grafting through" approach, where surface-bound reactive groups participate in a polymerization process with monomers in solution, has gained significant interest. researchgate.net
Derivatization is a broader technique involving the transformation of a chemical compound into a product of similar structure, called a derivative. sigmaaldrich.com In the context of diglycidyl ethers, this involves reacting the epoxy groups or other functionalities on the molecule's backbone to create a new structure with tailored properties. The process of adding coumarin groups to a polyglycidyl ether backbone is a form of derivatization. nih.gov A subsequent derivatization step can be performed on the resulting cross-linked material, where the coumarin dimers react with nucleophiles like amines to attach other functional molecules. nih.gov This highlights how derivatization can be a multi-step process to build complex, functional materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the molecular weight and structural conformation of diglycidyl ether derivatives?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze epoxy group connectivity and substituent positions. Mass spectrometry (MS) or gel permeation chromatography (GPC) can determine molecular weight distributions. For crystallinity or phase behavior, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) are recommended .
Q. What safety protocols should be followed when handling diglycidyl ethers in laboratory settings?
- Methodology : Adhere to OSHA Permissible Exposure Limits (PEL: 0.1 ppm) and ACGIH Threshold Limit Values (TLV: 0.5 ppm) to minimize inhalation risks . Use nitrile gloves, chemical-resistant lab coats, and EN166-certified safety goggles. Ensure fume hoods are operational during synthesis or handling to prevent vapor accumulation .
Q. What spectroscopic techniques are optimal for characterizing the epoxy group conversion in this compound networks?
- Methodology : Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of epoxy ring vibrations (~910 cm⁻¹) during curing. For quantitative analysis, combine with Raman spectroscopy or near-infrared (NIR) spectroscopy to monitor crosslinking density .
Advanced Research Questions
Q. How can differential scanning calorimetry (DSC) be utilized to analyze the curing kinetics of this compound-based epoxy resins with different amine curing agents?
- Methodology : Perform non-isothermal DSC scans at varying heating rates (e.g., 5–20°C/min) to calculate activation energy via the Kissinger method. Isothermal experiments at 80–120°C can model cure kinetics using the Kamal-Sourour autocatalytic equation. Compare exothermic peaks to optimize stoichiometric ratios of aliphatic amines (e.g., triethylenetetramine) .
Q. What strategies are effective in mitigating premature polymerization during the synthesis of diglycidyl ethers?
- Methodology : Use radical inhibitors like hydroquinone (0.1–0.5 wt%) during glycidylation reactions. Maintain temperatures below 60°C to suppress epoxy ring-opening. Purify intermediates (e.g., chlorohydrins) via vacuum distillation to remove acidic impurities that catalyze side reactions .
Q. How does the incorporation of phosphorus-based diglycidyl ethers affect the flame retardancy and thermal stability of epoxy composites?
- Methodology : Synthesize phosphorus-diglycidyl ether of bisphenol A (P-DGEBA) and blend with standard DGEBA resin (e.g., 10–20 wt%). Evaluate flame retardancy via UL-94 vertical burning tests and limiting oxygen index (LOI). Thermogravimetric analysis (TGA) under nitrogen can quantify char residue formation at 600°C, correlating with improved thermal stability .
Key Research Findings
- Curing Mechanisms : Aliphatic amines (e.g., diethylenetriamine) achieve >90% epoxy conversion in DGEBA within 24 hours at 25°C, while anhydride-based systems require elevated temperatures (120–150°C) .
- Flame Retardancy : Phosphorus-modified DGEBA increases LOI from 21% to 32% and reduces peak heat release rate by 45% in cone calorimetry tests .
- Toxicity : DGE exposure at 0.5 ppm induces male reproductive toxicity in rodent models, necessitating strict adherence to TLVs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
